
4-amino(1,2,3,4-13C4)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino(1,2,3,4-13C4)butanoic acid typically involves the incorporation of carbon-13 isotopes into the butanoic acid backbone. One common method is the chemical synthesis starting from labeled precursors such as 13C-labeled acetic acid or 13C-labeled malonic acid. The process involves multiple steps, including the formation of intermediates like 13C-labeled succinic acid, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. This method is advantageous due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
4-amino(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include succinic semialdehyde from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from substitution reactions .
科学研究应用
4-amino(1,2,3,4-13C4)butanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and mechanisms. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of GABA in various biochemical pathways.
Biology: Helps in studying the role of GABA in neurotransmission and its effects on neuronal excitability.
Medicine: Used in research to develop new therapeutic agents targeting GABAergic systems for conditions like epilepsy and anxiety.
作用机制
The mechanism of action of 4-amino(1,2,3,4-13C4)butanoic acid involves its role as an inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-amino(1,2,3,4-13C4)butanoic acid include:
4-Aminobutyric acid: The non-labeled version of GABA.
L-Methionine-1,2,3,4-13C4: Another carbon-13 labeled amino acid used in metabolic studies.
γ-Aminobutyric acid: The naturally occurring form of GABA.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed mechanisms of GABA metabolism is essential .
属性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
107.091 g/mol |
IUPAC 名称 |
4-amino(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1 |
InChI 键 |
BTCSSZJGUNDROE-JCDJMFQYSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH2]N |
规范 SMILES |
C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


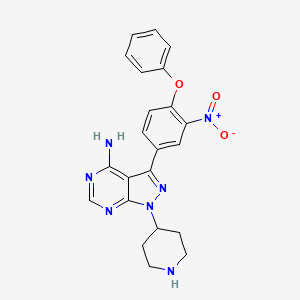
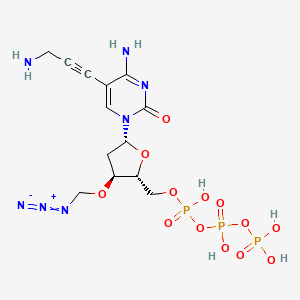

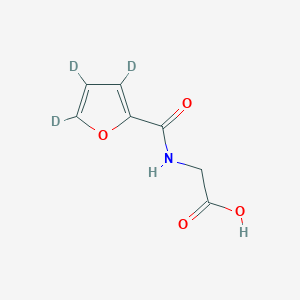
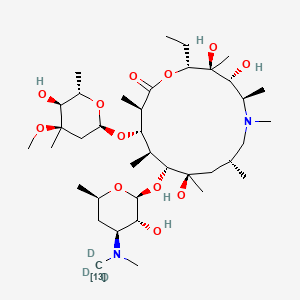
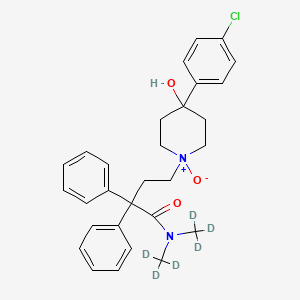
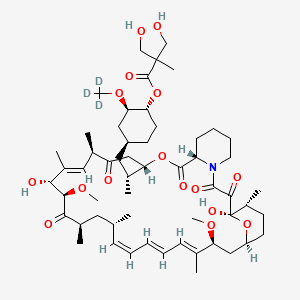
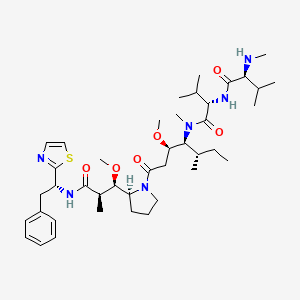
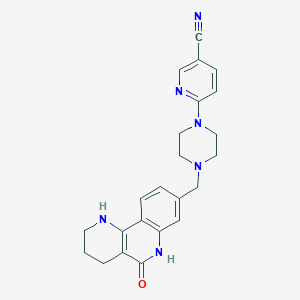
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
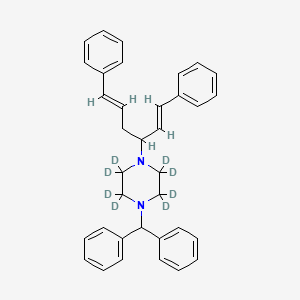
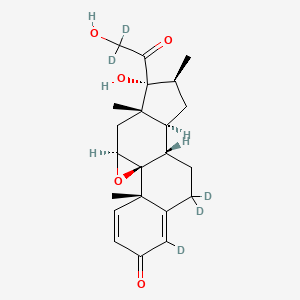
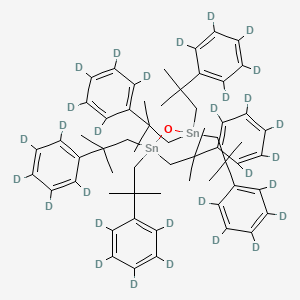
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
